5-chloro-6-methoxypyridazin-3-amine

CAD enzyme pyrimidine biosynthesis antiproliferative

Sourcing niche disubstituted pyridazinamine intermediates for NLRP3 or ACSS2 programs often leads to supply chain delays and unvalidated analogs. 5-Chloro-6-methoxypyridazin-3-amine (CAS 89182-21-8) solves this with its unique 5-chloro/6-methoxy pattern essential for cross-coupling reactivity and biological target engagement. • Enables palladium-catalyzed Suzuki/Buchwald-Hartwig couplings via the 5-chloro handle for rapid SAR exploration. • Demonstrated DAT binding affinity (IC50 = 266 nM) and CAD enzyme inhibition (IC50 = 180 µM) unique to this substitution pattern. • 95% purity, in stock with flexible packaging from mg to gram scale for R&D and pre-clinical workflows.

Molecular Formula C5H6ClN3O
Molecular Weight 159.6
CAS No. 89182-21-8
Cat. No. B6203679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-methoxypyridazin-3-amine
CAS89182-21-8
Molecular FormulaC5H6ClN3O
Molecular Weight159.6
Structural Identifiers
SMILESCOC1=NN=C(C=C1Cl)N
InChIInChI=1S/C5H6ClN3O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3,(H2,7,8)
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-methoxypyridazin-3-amine: Physicochemical & Biological Profile


5-Chloro-6-methoxypyridazin-3-amine (CAS 89182-21-8) is a heterocyclic pyridazinamine featuring dual substitution at the 5-position (chloro) and 6-position (methoxy) on the pyridazine core [1]. The compound has a molecular formula of C5H6ClN3O and a molecular weight of 159.6 g/mol [1]. It is recognized by the European Chemicals Agency (ECHA) under C&L Inventory with notified classification according to CLP criteria [2]. This disubstituted pyridazinamine serves as a key intermediate in the synthesis of pharmaceutically relevant molecules, with documented applications in the preparation of NLRP3 inflammasome modulators and ACSS2 inhibitors [3][4].

Workflow

Key intermediate for heterocyclic library synthesis via palladium-catalyzed cross-coupling

Selection Logic

Disubstituted pyridazinamine scaffold with reported NLRP3 and ACSS2 inhibitor programs

Use Context

Supports medicinal chemistry, CNS transporter screening, and pyrimidine biosynthesis studies

5-Chloro-6-methoxypyridazin-3-amine: Generic Substitution Risks


Generic substitution of 5-chloro-6-methoxypyridazin-3-amine with structurally related pyridazinamines is not scientifically justified due to the compound's specific disubstitution pattern that dictates both reactivity and biological target engagement. The 5-chloro substituent provides a nucleophilic substitution handle for Suzuki and Buchwald-Hartwig cross-coupling reactions, while the 6-methoxy group modulates electronic properties and hydrogen bonding capacity [1]. Analogs lacking either substituent—such as 6-chloropyridazin-3-amine (CAS 5469-69-2), 5-chloropyridazin-3-amine (CAS 1314978-36-3), or 6-methoxypyridazin-3-amine (CAS 7252-84-8)—exhibit fundamentally different reactivity profiles, biological activities, and physicochemical properties . The quantitative evidence presented below demonstrates that the 5-chloro-6-methoxy substitution pattern confers measurable differentiation in enzyme inhibition potency, transporter binding affinity, and physical properties that directly impact experimental reproducibility and synthetic utility.

!

Regioisomeric analogs may not transfer

6-Chloropyridazin-3-amine lacks the documented DAT binding and patent-validated synthetic utility of the 5-chloro-6-methoxy pattern.

!

Mono-substituted scaffolds shift reactivity

Des-chloro or des-methoxy analogs remove cross-coupling handles, alter solubility, and lack reported CAD enzyme activity, limiting direct substitution.

!

Patent context may not transfer

Regioisomeric and mono-substituted pyridazinamines have no disclosure in NLRP3 or ACSS2 patent families, requiring independent validation for those programs.

5-Chloro-6-methoxypyridazin-3-amine: Comparative Evidence


Dihydroorotase Inhibition: Unique Activity of 5-Chloro-6-Methoxy Scaffold

5-Chloro-6-methoxypyridazin-3-amine inhibits dihydroorotase (CAD enzyme) from mouse Ehrlich ascites with an IC50 of 180,000 nM (180 μM) at pH 7.37 [1]. Under identical assay conditions, the compound was evaluated at a concentration of 10 μM. While this represents weak inhibitory potency, it is a uniquely documented activity for this specific substitution pattern. The des-chloro analog 6-methoxypyridazin-3-amine (CAS 7252-84-8) and des-methoxy analog 5-chloropyridazin-3-amine (CAS 1314978-36-3) lack any reported dihydroorotase inhibition activity in peer-reviewed binding databases [2].

Dihydroorotase Inhibition
Cross-study comparable
IC50 180 μM
Mouse Ehrlich ascites pH 7.37 10 μM conc.

Reported weak inhibition; unique activity absent in des-chloro or des-methoxy analogs.

Supports CAD enzyme screening context; class-level differentiation requires review.

CAD enzyme pyrimidine biosynthesis antiproliferative dihydroorotase inhibition

Dopamine Transporter (DAT) Binding Profile: 5-Chloro-6-Methoxy vs. Analogs

5-Chloro-6-methoxypyridazin-3-amine binds to the dopamine transporter (DAT) in rat brain tissue with an IC50 of 266 nM, as measured by inhibition of [3H]WIN-35428 binding [1]. This sub-micromolar affinity is documented in ChEMBL (CHEMBL370805) and represents a distinct biological profile for this disubstituted pyridazinamine scaffold. In contrast, the regioisomeric analog 6-chloropyridazin-3-amine (CAS 5469-69-2) and the des-methoxy analog 5-chloropyridazin-3-amine (CAS 1314978-36-3) have no reported DAT binding affinity in ChEMBL or BindingDB [2].

DAT Binding Affinity
Cross-study comparable
IC50 266 nM
Rat brain tissue [3H]WIN-35428

Sub-micromolar DAT binding; regioisomeric and mono-substituted analogs show no reported activity.

Supports CNS transporter SAR exploration; verify binding selectivity in target panel.

dopamine transporter CNS neuropharmacology monoamine transporters

Aqueous Solubility & Crystallinity: 5-Chloro-6-Methoxy vs. Des-Chloro Analog

5-Chloro-6-methoxypyridazin-3-amine exhibits an experimentally determined melting point of 215°C and aqueous solubility of 50 mg/mL in water (producing a clear, very faintly yellow solution), as documented in the ZINC database from vendor-supplied data [1]. The des-chloro analog 6-methoxypyridazin-3-amine (CAS 7252-84-8) displays a significantly lower melting point of 108–109°C , indicating that the 5-chloro substituent substantially increases crystal lattice stability. The des-methoxy analog 6-chloropyridazin-3-amine (CAS 5469-69-2) has a comparable melting point of 210°C but lacks the solubility advantage conferred by the 6-methoxy group .

Solubility & Crystallinity
Cross-study comparable
M.P. 215 °C / 50 mg/mL
Aqueous solubility Clear, faint yellow

Favorable dissolution and thermal stability; des-chloro analog melts at 108–109 °C.

Vendor-supplied characterization; confirm lot-specific solubility for formulation use.

solubility crystallinity formulation physicochemical properties melting point

Synthetic Utility: Key Intermediate in NLRP3 & ACSS2 Programs

5-Chloro-6-methoxypyridazin-3-amine is explicitly disclosed as a synthetic intermediate in multiple pharmaceutical patent applications. It appears in US2024046037 (Zomagen Biosciences) for the preparation of NLRP3 modulators targeting inflammatory diseases [1], and in US Patent Application 18936271 (Epivario Inc.) for ACSS2 inhibitors with applications in cancer therapy, alcoholism, and viral infections [2]. In contrast, searches of patent databases for the regioisomeric analog 6-chloro-5-methoxypyridazin-3-amine and the mono-substituted analog 5-chloropyridazin-3-amine reveal no corresponding disclosure as intermediates in NLRP3 or ACSS2 inhibitor programs [3].

Synthetic Utility
Cross-study comparable
Patent-validated intermediate
US2024046037 (NLRP3) US App 18936271 (ACSS2)

Specifically claimed for NLRP3 and ACSS2 inhibitor synthesis; analogs not disclosed in these families.

Patent context supports program fit; review freedom-to-operate separately.

NLRP3 inflammasome ACSS2 inflammation cancer metabolism patented intermediates

Palladium-Catalyzed Cross-Coupling: 5-Chloro vs. Non-Halogenated Scaffolds

The 5-chloro substituent of 5-chloro-6-methoxypyridazin-3-amine provides a reactive handle for palladium-catalyzed cross-coupling reactions. According to the Science of Synthesis reference work, chloropyridazines undergo radical acylation followed by hydrolysis, and can be converted to alkoxypyridazines via reaction with alkali alkoxides [1]. Additionally, methodology for Suzuki reactions of halopyridazinones and Buchwald-Hartwig amination of halopyridazinones is well-established for constructing pyridazino-fused ring systems [2]. The des-chloro analog 6-methoxypyridazin-3-amine (CAS 7252-84-8) lacks this halogen handle and therefore cannot undergo the same suite of palladium-catalyzed cross-coupling reactions without prior halogenation, adding a synthetic step [3].

Cross-Coupling Handle
Class-level inference
5-Chloro enables direct Pd coupling
Suzuki Buchwald-Hartwig

Reported reactivity class supports synthetic utility; des-chloro analog requires pre-functionalization.

Class-level inference from halopyridazine methodology; confirm specific substrate reactivity.

Suzuki coupling Buchwald-Hartwig amination C-C bond formation palladium catalysis synthetic methodology

5-Chloro-6-methoxypyridazin-3-amine: Drug Discovery & Synthesis Applications


NLRP3 Inflammasome Modulator Development

Procure 5-chloro-6-methoxypyridazin-3-amine as a key synthetic intermediate for constructing NLRP3 inflammasome modulators. The compound is explicitly disclosed in US2024046037 (Zomagen Biosciences) for preparing therapeutic agents targeting inflammatory diseases, disorders, and conditions associated with NLRP3 pathway dysregulation [1]. Its 5-chloro substituent enables palladium-catalyzed cross-coupling to elaborate the pyridazine core into more complex NLRP3-targeting pharmacophores [2].

ACSS2 Inhibitor Synthesis for Cancer & Alcoholism

Use 5-chloro-6-methoxypyridazin-3-amine in the preparation of ACSS2 (acyl-CoA synthetase short-chain family member 2) inhibitors. The compound is disclosed in US Patent Application 18936271 (Epivario Inc.) as an intermediate for novel ACSS2 inhibitors with therapeutic applications in cancer (including metastatic and drug-resistant cancers), alcoholism, alcoholic steatohepatitis (ASH), non-alcoholic steatohepatitis (NASH), and viral infections such as CMV [1].

Dopamine Transporter Pharmacophore Exploration

Employ 5-chloro-6-methoxypyridazin-3-amine as a validated starting scaffold for dopamine transporter (DAT) ligand development. The compound demonstrates sub-micromolar DAT binding affinity (IC50 = 266 nM in rat brain tissue) as documented in ChEMBL (CHEMBL370805) [1]. This activity is not shared by regioisomeric or mono-substituted pyridazinamine analogs, making this compound a uniquely positioned starting point for CNS-targeted medicinal chemistry programs exploring monoamine transporter modulation [2].

Pyrimidine Biosynthesis & CAD Enzyme Screening

Utilize 5-chloro-6-methoxypyridazin-3-amine in biochemical assays targeting the CAD enzyme (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase). The compound inhibits dihydroorotase from mouse Ehrlich ascites with an IC50 of 180 μM at pH 7.37 [1]. Although the potency is weak, this represents a uniquely documented activity for the 5-chloro-6-methoxy substitution pattern, providing a characterized tool compound for researchers studying pyrimidine biosynthesis or developing antiproliferative agents targeting nucleotide metabolism.

Application
Selection Property
Validation Focus
NLRP3 modulator development
Patent-disclosed intermediate scaffold
Cross-coupling elaboration; inflammasome pathway study fit
ACSS2 inhibitor synthesis
Documented synthetic intermediate utility
Cancer metabolism research context; patent-aligned scaffold
Dopamine transporter SAR
Sub-micromolar DAT binding scaffold
Monoamine transporter selectivity review; CNS tool compound fit
Pyrimidine biosynthesis screening
CAD enzyme inhibition context
Antiproliferative target engagement; assay-response verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-6-methoxypyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.